

"Chemical and physical properties of glyceryl ascorbate"

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Compound of Interest

Compound Name: Glyceryl ascorbate

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Glyceryl Ascorbate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl ascorbate is a stable, water-soluble derivative of ascorbic acid (Vitamin C), synthesized by attaching glycerin to the ascorbic acid molecule.[1] This modification enhances the stability of Vitamin C, a potent antioxidant that is notoriously unstable in aqueous solutions and susceptible to degradation by light and air.[2][3] The improved stability of **glyceryl ascorbate**, coupled with the hydrating properties of glycerin, makes it a valuable compound in cosmetic and dermatological applications.[4][5] This technical guide provides an in-depth overview of the chemical and physical properties of **glyceryl ascorbate**, detailed experimental protocols for its analysis, and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

Glyceryl ascorbate's chemical structure combines the antioxidant enediol group of ascorbic acid with the humectant properties of glycerin. This unique combination results in a stable molecule with desirable characteristics for formulation in aqueous-based systems. The key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one	[6]
Synonyms	3-Glyceryl ascorbate, Amitose 3GA	[6]
Molecular Formula	C ₉ H ₁₄ O ₈	[6]
Molecular Weight	250.20 g/mol	[6]
Appearance	White to off-white crystalline powder or clear yellowish liquid	[4]
Solubility	Water-soluble	[4]
Melting Point	Not available	
Stability	More stable than L-ascorbic acid in aqueous solutions and cosmetic formulations.	[2][3]

Experimental Protocols

Synthesis of 3-O-Glyceryl Ascorbate

This protocol is adapted from a patented synthesis method.[7]

3.1.1 Materials and Reagents:

- L-ascorbic acid
- Sodium hydrogen carbonate
- Glycidol
- Methanol

- Deionized water
- Argon gas
- Reaction vessel with stirrer and heating capabilities
- Filtration apparatus
- Rotary evaporator

3.1.2 Procedure:

- Under an argon atmosphere, add L-ascorbic acid (300 g) and sodium hydrogen carbonate (42.9 g) to water in a reaction vessel.
- Stir the mixture at room temperature for 30 minutes.
- Add glycidol (126 g) to the mixture.
- Heat the reaction mixture to 50°C and continue stirring for 5 hours.
- After the reaction is complete, add methanol to the mixture and filter to remove any insoluble materials.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-O-**glyceryl ascorbate**.

Purification by Column Chromatography

A general column chromatography protocol that can be adapted for the purification of **glyceryl ascorbate**.

3.2.1 Materials and Reagents:

- Crude **glyceryl ascorbate**
- Silica gel (60-120 mesh)
- Selected mobile phase (e.g., a gradient of chloroform and methanol)

- Chromatography column
- Fraction collector
- Thin Layer Chromatography (TLC) plates and developing chamber
- Rotary evaporator

3.2.2 Procedure:

- Prepare a slurry of silica gel in the initial mobile phase solvent.
- Pack the chromatography column with the silica gel slurry.
- Dissolve the crude **glyceryl ascorbate** in a minimal amount of the mobile phase.
- Load the sample onto the top of the silica gel column.
- Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.
- Collect fractions using a fraction collector.
- Monitor the separation of compounds in the collected fractions using TLC.
- Pool the fractions containing the purified **glyceryl ascorbate**.
- Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be used for the identification and quantification of **glyceryl ascorbate** in various formulations.

3.3.1 Instrumentation and Conditions:

- HPLC System: An isocratic HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A suitable aqueous-organic mobile phase, such as a mixture of a buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Based on the UV absorbance of the ascorbate moiety, typically around 245-265 nm.
- Injection Volume: 20 µL.

3.3.2 Procedure:

- Prepare a standard stock solution of **glyceryl ascorbate** of known concentration in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample solution by dissolving or diluting the product containing **glyceryl ascorbate** in the mobile phase.
- Inject the standards and the sample solution into the HPLC system.
- Identify the **glyceryl ascorbate** peak in the chromatogram based on its retention time compared to the standard.
- Quantify the amount of **glyceryl ascorbate** in the sample by comparing the peak area with the calibration curve generated from the standards.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant capacity of **glyceryl ascorbate**.

3.4.1 Materials and Reagents:

- **Glyceryl ascorbate**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol
- 96-well microplate
- Microplate reader

3.4.2 Procedure:

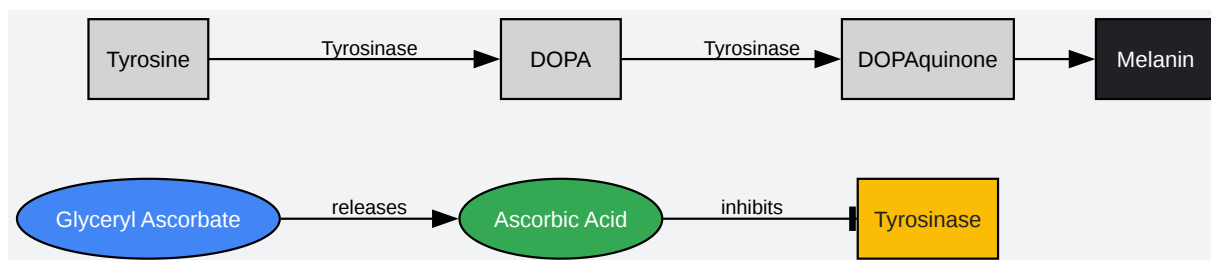
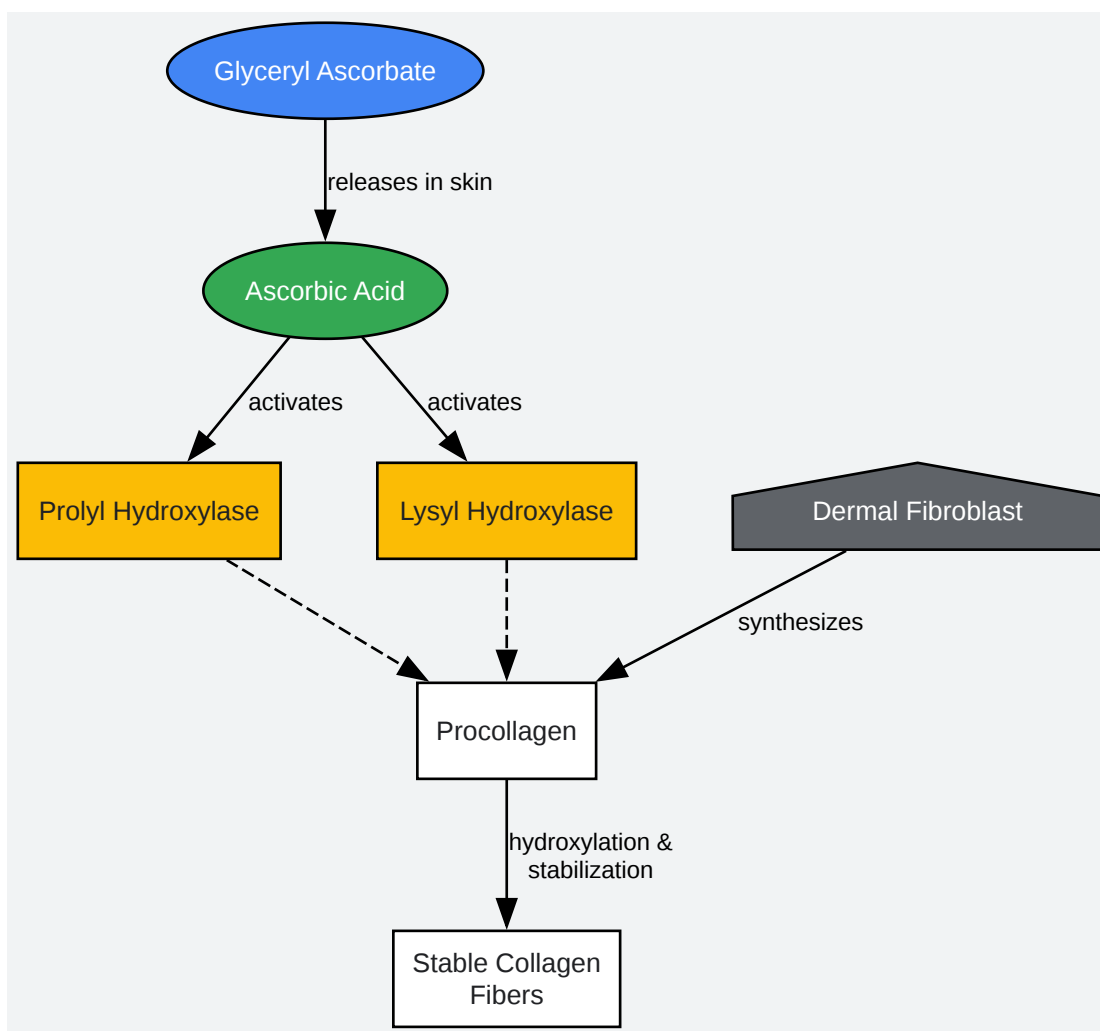
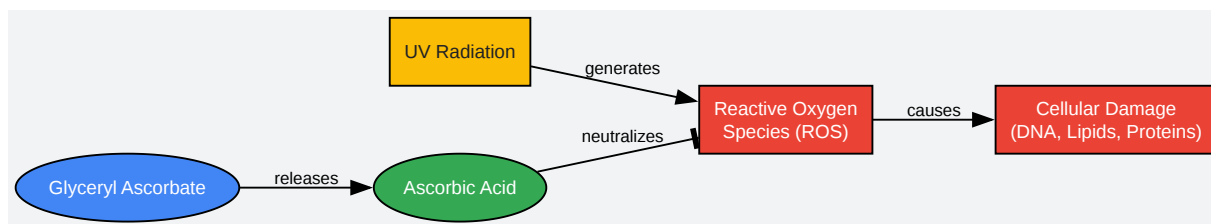
- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of **glyceryl ascorbate** in methanol.
- In a 96-well plate, add a specific volume of each **glyceryl ascorbate** dilution to the wells.
- Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- A control containing only the solvent and DPPH is also measured.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of **glyceryl ascorbate**. While a specific IC₅₀ value for **glyceryl ascorbate** is not readily available in the literature, ascorbic acid typically exhibits an IC₅₀ value in the range of 5-10 µg/mL in this assay.^{[8][9][10]} **Glyceryl ascorbate** is expected to show a comparable, albeit potentially slightly higher, IC₅₀ value due to its derivatization.

Biological Activities and Signaling Pathways

Glyceryl ascorbate is designed to deliver the benefits of ascorbic acid to the skin in a more stable form. Its biological activities are therefore primarily attributed to the functions of ascorbic acid upon its release in the skin.

Antioxidant and Photoprotective Effects

Ascorbic acid is a potent antioxidant that neutralizes reactive oxygen species (ROS) generated by environmental stressors such as UV radiation.^{[3][11]} This antioxidant activity helps to protect skin cells from oxidative damage, which is a key factor in photoaging.^[2]



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